(-)-gamma-Cadinene

Catalog No.
S589558
CAS No.
1460-97-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-gamma-Cadinene

CAS Number

1460-97-5

Product Name

(-)-gamma-Cadinene

IUPAC Name

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1

InChI Key

WRHGORWNJGOVQY-RBSFLKMASA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Synonyms

gamma-cadinene, gamma-cadinene, (+)-gamma(1)-isomer, gamma-cadinene, (+)-isomer, gamma-cadinene, (-)-isomer

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C

Antimicrobial Activity:

Studies have investigated gamma-cadinene's potential as an antimicrobial agent against various bacteria and fungi. Research published in "BMC Complementary and Alternative Medicine" found that gamma-cadinene isolated from Xylopia sericea displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Another study published in "Mycologia" reported antifungal activity of gamma-cadinene against Candida albicans.

Anti-inflammatory Properties:

Research suggests gamma-cadinene might possess anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry" explored the anti-inflammatory effects of gamma-cadinene isolated from Chromolaena odorata, demonstrating its ability to suppress the production of inflammatory mediators.

Insecticidal Activity:

Gamma-cadinene has been explored for its potential insecticidal properties. A study published in "Journal of Agricultural and Food Chemistry" reported that gamma-cadinene isolated from Piper aduncum exhibited repellent activity against Aedes aegypti mosquitoes [].

(-)-gamma-Cadinene is a sesquiterpene with the chemical formula C₁₅H₂₄. It is an enantiomer of (+)-gamma-cadinene and is known for its unique structural properties, which include a bicyclic framework. This compound is primarily found in various plant species, including Salvia rosmarinus and Iris tectorum, and contributes to the aroma and flavor profiles of these plants .

The primary reaction involving (-)-gamma-cadinene is catalyzed by the enzyme (-)-gamma-cadinene synthase, which facilitates the conversion of (2Z,6E)-farnesyl diphosphate into (-)-gamma-cadinene and diphosphate:

(2Z,6E) farnesyl diphosphate() gamma cadinene+diphosphate(2Z,6E)\text{ farnesyl diphosphate}\rightleftharpoons (-)\text{ gamma cadinene}+\text{diphosphate}

This reaction highlights the role of (-)-gamma-cadinene in the biosynthetic pathways of terpenoids .

The synthesis of (-)-gamma-cadinene can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing (-)-gamma-cadinene synthase from specific plant sources allows for the natural production of this compound from farnesyl diphosphate.
  • Chemical Synthesis: Laboratory methods may involve cyclization reactions starting from simpler terpenoid precursors, though these are less common due to the complexity of achieving stereoselectivity.
  • Extraction: Isolation from plant material where it naturally occurs, such as through steam distillation or solvent extraction techniques.

These methods highlight both natural and synthetic pathways to obtain this compound for research and application .

(-)-gamma-Cadinene has several applications across various fields:

  • Fragrance Industry: Used as a component in perfumes for its pleasant woody and spicy aroma.
  • Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities.
  • Agriculture: Explored as a natural pesticide due to its antifungal properties.

These applications underscore its versatility as a valuable compound in both commercial and scientific settings .

Research into the interactions of (-)-gamma-cadinene with biological systems has revealed its potential effects on microbial growth inhibition. Studies have indicated that it can disrupt cellular processes in certain fungi and bacteria, suggesting mechanisms that warrant further investigation in drug development . Additionally, interaction studies with other terpenoids may reveal synergistic effects that enhance its efficacy.

Several compounds share structural similarities with (-)-gamma-cadinene, including:

Compound NameChemical FormulaUnique Features
(+)-gamma-CadineneC₁₅H₂₄Enantiomer with different biological activity
CadineneC₁₅H₂₄Parent compound with broader applications
Alpha-CopaeneC₁₅H₂₄Distinctive aroma profile; used in flavoring
Beta-CaryophylleneC₁₅H₂₂Anti-inflammatory properties; found in cannabis

(-)-gamma-Cadinene is unique due to its specific stereochemistry and biological activities that differentiate it from its counterparts. Its presence in certain plants also adds to its ecological significance, particularly in attracting pollinators or repelling herbivores .

XLogP3

4.3

UNII

2GHT32E0JU

Other CAS

39029-41-9

Dates

Modify: 2024-02-18

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